2,2'-Biphenylylene phosphite

CAS No.:

Cat. No.: VC13804288

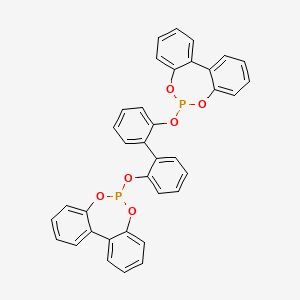

Molecular Formula: C36H24O6P2

Molecular Weight: 614.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C36H24O6P2 |

|---|---|

| Molecular Weight | 614.5 g/mol |

| IUPAC Name | 6-[2-(2-benzo[d][1,3,2]benzodioxaphosphepin-6-yloxyphenyl)phenoxy]benzo[d][1,3,2]benzodioxaphosphepine |

| Standard InChI | InChI=1S/C36H24O6P2/c1-7-19-31-25(13-1)26-14-2-8-20-32(26)38-43(37-31)41-35-23-11-5-17-29(35)30-18-6-12-24-36(30)42-44-39-33-21-9-3-15-27(33)28-16-4-10-22-34(28)40-44/h1-24H |

| Standard InChI Key | IPQAVPSRFZSTFY-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3OP(O2)OC4=CC=CC=C4C5=CC=CC=C5OP6OC7=CC=CC=C7C8=CC=CC=C8O6 |

| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3OP(O2)OC4=CC=CC=C4C5=CC=CC=C5OP6OC7=CC=CC=C7C8=CC=CC=C8O6 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2,2'-Biphenylylene phosphite features a biphenylylene scaffold where two phenyl rings are connected at their 2,2' positions. Each phosphorus atom is integrated into a dioxaphosphepin ring system, forming a dibenzo[d,f] dioxaphosphepin moiety . The compound’s IUPAC name, 6-[2-(2-benzo[d] benzodioxaphosphepin-6-yloxyphenyl)phenoxy]benzo[d][1, benzodioxaphosphepine, reflects its intricate bicyclic structure .

Table 1: Key Molecular Data

Conformational Dynamics

Crystallographic analyses of related biphenylylene phosphorochloridite complexes reveal that the biphenylylene backbone adopts a twisted conformation in the solid state . This geometry minimizes steric hindrance between adjacent substituents while allowing π-π interactions between aromatic rings. Nuclear magnetic resonance (NMR) studies further indicate rapid interconversion between R and S enantiomers in solution, mediated by low-energy transition states .

Synthesis and Preparation

Precursor Routes

2,2'-Biphenylylene phosphite is synthesized via transesterification or nucleophilic substitution reactions starting from 2,2'-biphenylene phosphorochloridite (C₁₂H₈O₂PCl) . The phosphorochloridite itself is prepared by reacting 2,2'-biphenol with phosphorus trichloride (PCl₃) under anhydrous conditions :

Subsequent treatment with diols or alcohols yields the phosphite derivative. For example, reaction with ethylene glycol under base catalysis produces the target compound .

Purification and Isolation

The crude product is typically purified via column chromatography using silica gel and a non-polar solvent system (e.g., hexane/ethyl acetate). Crystallization from dichloromethane-hexane mixtures yields analytically pure material, as confirmed by melting point analysis and NMR spectroscopy .

Chemical Reactivity and Applications

Nucleophilic Displacement Reactions

The phosphorus centers in 2,2'-biphenylylene phosphite exhibit electrophilic character, enabling nucleophilic substitution reactions. For instance, treatment with amines or thiols displaces the alkoxy groups, forming phosphoramidites or thiophosphites :

Notably, hydrolysis studies of analogous molybdenum complexes reveal that substitution at one phosphorus center accelerates reactivity at the second center, a phenomenon attributed to electronic polarization .

Ligand Behavior in Coordination Chemistry

2,2'-Biphenylylene phosphite derivatives act as bidentate ligands in transition-metal catalysis. For example, cis-Mo(CO)₄ complexes incorporating this ligand demonstrate axial chirality, which is critical for enantioselective transformations . The ligand’s bulky aryl groups enforce a rigid coordination geometry, enhancing stereochemical control in catalytic cycles .

Table 2: Catalytic Applications of Phosphite Ligands

| Application | Key Finding | Source |

|---|---|---|

| Asymmetric Hydrogenation | High enantiomeric excess (ee > 90%) | |

| C–C Coupling Reactions | Improved turnover numbers (TONs) |

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits good solubility in chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) . It is stable under inert atmospheres but susceptible to hydrolysis in the presence of moisture, necessitating anhydrous handling conditions .

Spectroscopic Signatures

-

³¹P NMR: A single resonance at δ 120–130 ppm, consistent with phosphite structures .

-

¹H NMR: Aromatic protons appear as multiplet signals between δ 6.8–7.5 ppm, with coupling constants (J = 8–10 Hz) indicative of biphenylylene spin systems .

Recent Advances and Future Directions

Recent studies have explored the use of 2,2'-biphenylylene phosphite in photoactive coordination polymers and metal-organic frameworks (MOFs) . Computational modeling suggests that its extended π-system could facilitate charge transport in optoelectronic materials . Future research should prioritize:

-

Mechanistic studies of its role in enantioselective catalysis.

-

Development of water-stable derivatives for aqueous-phase applications.

-

Exploration of its redox activity in energy storage systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume